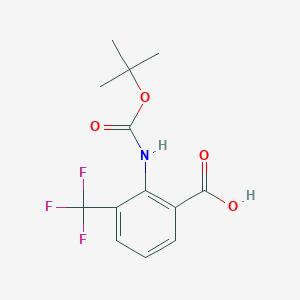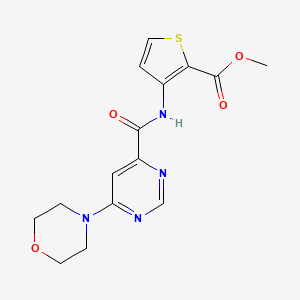
Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. One such method involves the use of a Pd-catalytic method for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate . This compound can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations .Molecular Structure Analysis
The molecular structure of thiophene involves a five-membered ring with four carbon atoms and one sulfur atom . The “electron pairs” on sulfur are significantly delocalized in the π electron system and behaves extremely reactive like benzene derivative .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, 3-methoxythieno[3,4-b]thiophene-2-carboxylate could further undergo bromination in the presence of NBS in DMF to yield a brominated compound .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
Synthesis of Morpholine Derivatives : Morpholine derivatives, including those synthesized from thiophene carboxylate precursors, have been studied for their biological activities. For instance, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has shown potential in inhibiting tumor necrosis factor-alpha and nitric oxide, highlighting their importance in anti-inflammatory and immunomodulatory research (Lei et al., 2017).
Metal Complexes of Pyrimidine Derivatives : The reactions of thiophene pyrimidine derivatives with metal halides have led to the formation of nickel(II) and cobalt(II) complexes, showing the compound's relevance in the development of new materials and catalysts (Tsiveriotis et al., 1994).
Antimicrobial and Anti-inflammatory Agents : New benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from thiophene carboxylate compounds have been synthesized and evaluated for their COX-2 inhibitory, analgesic, and anti-inflammatory activities, demonstrating the compound's utility in drug development (Abu‐Hashem et al., 2020).
Sulfonylurea Moieties in Drug Design : A novel thieno[2,3-d]pyrimidine compound bearing a sulfonylurea moiety was synthesized from thiophene carboxylate, illustrating the compound's role in the synthesis of potential antidiabetic agents (Chen et al., 2014).
Chemical Synthesis and Mechanistic Studies
Heterocyclic Compound Synthesis : The compound has been used in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For example, the facile synthesis of fluorescent pyrido[2,3-d]pyrimidines and naphthyridines via oxazine transformation and enaminic addition reactions showcases the compound's role in producing novel fluorescent markers and probes (El‐Sayed & Morsy, 2018).
Enzyme Inhibitory Activities : Derivatives synthesized from thiophene carboxylate have been assessed for their enzyme inhibitory activities, such as against soybean 15-lipoxygenase, indicating potential applications in studying enzyme function and developing enzyme inhibitors (Karimian et al., 2015).
Direcciones Futuras
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propiedades
IUPAC Name |
methyl 3-[(6-morpholin-4-ylpyrimidine-4-carbonyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-22-15(21)13-10(2-7-24-13)18-14(20)11-8-12(17-9-16-11)19-3-5-23-6-4-19/h2,7-9H,3-6H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEYCIIDOFSAAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2396902.png)
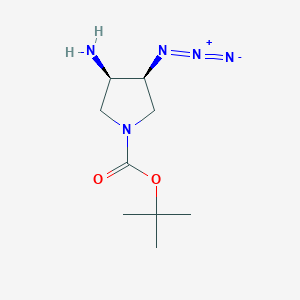
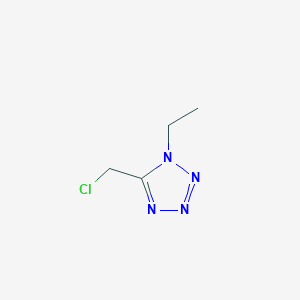
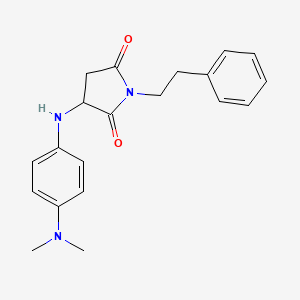
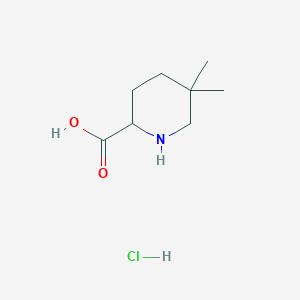
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2396913.png)
![N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide](/img/structure/B2396915.png)
![4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B2396916.png)
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2396917.png)
![N-(4-chloro-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2396919.png)
![2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2396920.png)
![Ethyl 6-(2-chloropropanoylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylate](/img/structure/B2396921.png)
